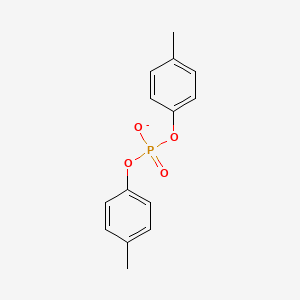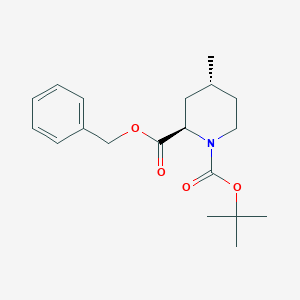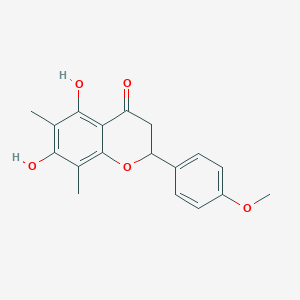
(+/-)-Matteucinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Matteucinol is a naturally occurring flavonoid compound found in various plant species. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has a unique structure that allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Matteucinol typically involves the use of starting materials such as flavanone derivatives. One common synthetic route includes the cyclization of chalcones under acidic or basic conditions to form the flavanone core, followed by further functionalization to introduce the necessary hydroxyl groups. Reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plant materials, using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
(+/-)-Matteucinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the flavonoid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.
科学研究应用
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that (+/-)-Matteucinol may have anticancer properties, making it a potential candidate for cancer therapy.
Industry: The compound’s antioxidant properties also make it useful in the food and cosmetic industries as a natural preservative.
作用机制
The mechanism of action of (+/-)-Matteucinol involves its interaction with various molecular targets, including enzymes and receptors. The compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression, contributing to its anti-inflammatory and anticancer effects.
相似化合物的比较
(+/-)-Matteucinol can be compared with other flavonoids such as quercetin, kaempferol, and apigenin. While all these compounds share a similar flavonoid structure, this compound is unique in its specific hydroxylation pattern and the resulting biological activities. For example:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Apigenin: Has been studied for its potential neuroprotective and anticancer properties.
Each of these compounds has unique structural features that contribute to their specific biological activities, making this compound a distinct and valuable compound for research and application.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTRDRPCROOSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

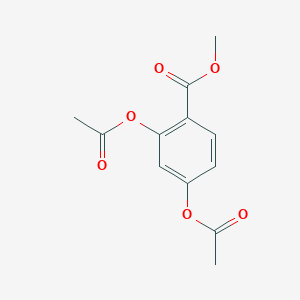
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)

![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
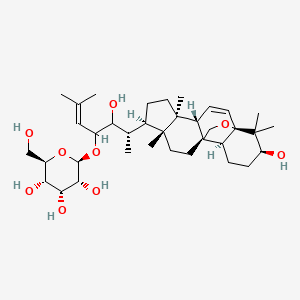
![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)

